盐酸二甲双胍

概述

作用机制

依氟鸟氨酸盐酸盐通过不可逆地抑制鸟氨酸脱羧酶 (ODC) 发挥作用。该酶是多胺生物合成的第一步和限速步骤,多胺对于细胞生长和分化至关重要。 通过抑制 ODC,依氟鸟氨酸盐酸盐减少了多胺的产生,从而影响细胞过程和毛发生长 .

类似化合物:

- 炔雌醇/去氧孕烯

- 炔雌醇/螺内酯

- 安体舒通

- 保法止

比较: 依氟鸟氨酸盐酸盐作为鸟氨酸脱羧酶的不可逆抑制剂,其作用机制是独一无二的。 与可能针对不同途径或具有不同治疗用途的其他化合物不同,依氟鸟氨酸盐酸盐特异性地抑制多胺的生物合成,使其对非洲锥虫病和多毛症等疾病有效 .

科学研究应用

生化分析

Biochemical Properties

Metformin hydrochloride is a biguanide antihyperglycemic agent that interacts with various enzymes and proteins. It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats . Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells . It stimulates glycogen synthesis, delays absorption of glucose in the intestines, and reduces triglyceride levels .

Cellular Effects

Metformin hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . It also inhibits hepatic gluconeogenesis, a process that produces glucose in the liver .

Molecular Mechanism

The molecular mechanism of metformin hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Metformin hydrochloride inhibits complex I, leading to AMPK activation . It also alters cellular redox balance, supporting a redox-dependent mechanism of metformin action .

Temporal Effects in Laboratory Settings

Over time, metformin hydrochloride shows changes in its effects in laboratory settings. It is stable and does not bind to plasma proteins . It is excreted unchanged in the urine

Dosage Effects in Animal Models

The effects of metformin hydrochloride vary with different dosages in animal models . It has been shown to suppress the level of inflammation and degree of pulmonary fibrosis in the lung tissue of the PF animal model

Metabolic Pathways

Metformin hydrochloride is involved in several metabolic pathways. It suppresses hepatic gluconeogenesis, a key metabolic pathway . It also affects the AMP-activated protein kinase (AMPK) pathway and modulates mitochondrial metabolism .

Transport and Distribution

Metformin hydrochloride is transported and distributed within cells and tissues. It is absorbed mainly in the small intestine, with a bioavailability of 55 ± 16% . The drug is eliminated unchanged by the kidney, with an average half-life of 5 hours in individuals with normal renal function .

Subcellular Localization

Current research suggests that metformin hydrochloride may affect multiple cellular processes, indicating that it may be localized to various subcellular compartments .

准备方法

合成路线和反应条件: 依氟鸟氨酸盐酸盐是通过多步过程合成的,该过程涉及鸟氨酸与二氟甲基鸟氨酸的反应。 合成路线通常涉及使用甲醇和冰醋酸等试剂,在反相高效液相色谱 (RP-HPLC) 装置中进行 .

工业生产方法: 依氟鸟氨酸盐酸盐的工业生产涉及使用与实验室条件类似的试剂和条件进行大规模合成。 该工艺针对更高的收率和纯度进行了优化,确保该化合物符合药物标准 .

化学反应分析

反应类型: 依氟鸟氨酸盐酸盐会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件: 这些反应中常用的试剂包括溴甲酚绿、溴酚蓝、甲基橙和溴百里酚蓝。 反应通常在不同 pH 值的缓冲溶液中进行 .

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,当依氟鸟氨酸盐酸盐与某些染料反应时,可以形成离子对配合物 .

相似化合物的比较

- Ethinyl Estradiol/Norethindrone

- Ethinyl Estradiol/Drospirenone

- Aldactone

- Proscar

Comparison: Eflornithine hydrochloride is unique in its mechanism of action as an irreversible inhibitor of ornithine decarboxylase. Unlike other compounds that may target different pathways or have different therapeutic uses, eflornithine hydrochloride specifically inhibits polyamine biosynthesis, making it effective for conditions like African trypanosomiasis and hirsutism .

属性

CAS 编号 |

1115-70-4 |

|---|---|

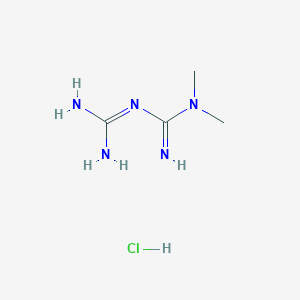

分子式 |

C4H12ClN5 |

分子量 |

165.62 g/mol |

IUPAC 名称 |

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |

InChI 键 |

OETHQSJEHLVLGH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.Cl |

手性 SMILES |

CN(C)/C(=N/C(=N)N)/N.Cl |

规范 SMILES |

CN(C)C(=NC(=N)N)N.Cl |

沸点 |

224.1ºC at 760 mmHg |

熔点 |

223-226 °C 223 - 226 °C |

Key on ui other cas no. |

1115-70-4 15537-72-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

相关CAS编号 |

1674364-49-8 |

保质期 |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

溶解度 |

Freely soluble |

同义词 |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

蒸汽压力 |

7.58X10-5 mm Hg at 25 °C (est) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。